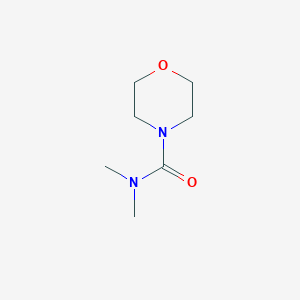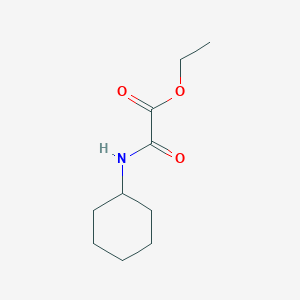
Ethyl (2-chloroethylidene)carbazate
概要
説明
Ethyl (2-chloroethylidene)carbazate, also known as ECEC, is a chemical compound with the molecular formula C5H9ClN2O2 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for Ethyl (2-chloroethylidene)carbazate were not found, it’s worth noting that treatment of primary amines with chloroamine or hydroxylamine-0-sulfonic acid and the condensation of a carbonyl compound with ethyl carbazate can be a potential method .科学的研究の応用
Synthetic Chemistry Applications
Facile Synthesis Approaches : A study by Wang et al. (2000) showcases the transformation of Ethyl (l,l,l-trifluoro-2-propylidene)carbazate with tert-butyl hypochlorite into a highly reactive intermediate for synthesizing 5-trifluoromethylated 1H-1,2,4-triazoliumpicrates. This illustrates the utility of carbazate derivatives in synthesizing complex organic compounds with potential applications in pharmaceuticals and agrochemicals (Wang, Liu, Tao, & Zhang, 2000).
Materials Science
Polyurethane Synthesis : Research by Lubczak (2010) involved the reaction of 9-(2-chloroethyl)carbazole with diethanolamine to produce oligoetherols with a carbazole ring. These oligoetherols were used to synthesize linear polyurethanes, indicating the role of carbazole derivatives in developing materials with specific properties like solubility and reactivity (Lubczak, 2010).
Analytical Chemistry
Detection and Analysis : Innovative methods for the analysis and detection of compounds, including those related to ethyl carbazate, have been developed. For instance, Zhang et al. (2005) introduced 2-(9-Carbazole)-ethyl-chloroformate as a pre-column fluorescence labeling reagent for the derivatization of phenols, showcasing the versatility of carbazole derivatives in enhancing analytical methodologies (Zhang, Zhang, Zhang, & Zhang, 2005).
Health and Environmental Impact
Toxicity and Mitigation : The carcinogenic potential of ethyl carbamate, a related compound, has been a subject of study, with research focusing on its presence in foods and beverages and strategies for mitigation. Weber and Sharypov (2009) provide a comprehensive review on the occurrence, toxicity, and reduction strategies of ethyl carbamate in fermented foods and alcoholic beverages, underscoring the importance of understanding and managing the risks associated with such compounds (Weber & Sharypov, 2009).
Safety And Hazards
特性
IUPAC Name |
ethyl N-[(E)-2-chloroethylideneamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c1-2-10-5(9)8-7-4-3-6/h4H,2-3H2,1H3,(H,8,9)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGRANVSCOEDEG-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N/N=C/CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-chloroethylidene)carbazate | |
CAS RN |
62105-88-8 | |
| Record name | Ethyl (2-chloroethylidene)carbazate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062105888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2-chloroethylidene)carbazate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


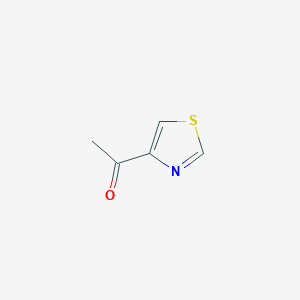


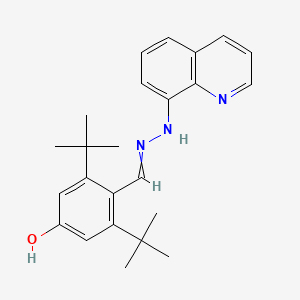
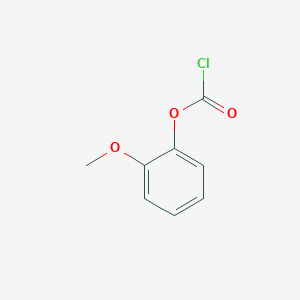
![1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1352766.png)
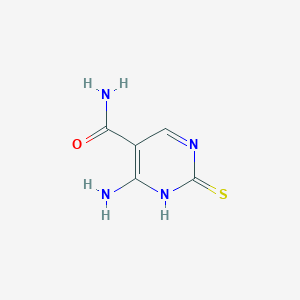
![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] furan-2-carboxylate](/img/structure/B1352775.png)

![[(Trifluoromethyl)thio]acetic acid](/img/structure/B1352778.png)
![[2-(4-Methylphenyl)phenyl]sulfonyl chloride](/img/structure/B1352781.png)
